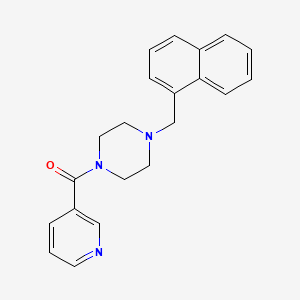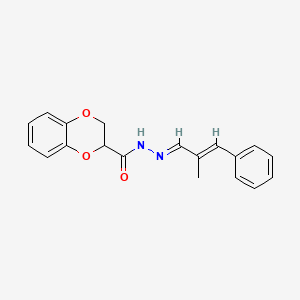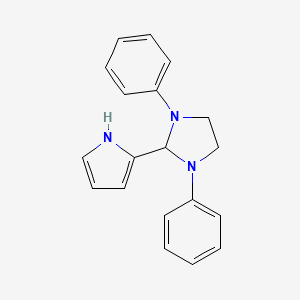
1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine, also known as NAP, is a chemical compound that has been studied extensively for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, 1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, 1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine has been studied for its potential as an antipsychotic and anxiolytic agent. In oncology, 1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have anti-tumor effects and may be useful in the treatment of cancer.
Mecanismo De Acción
The exact mechanism of action of 1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood, but it is thought to involve the modulation of various neurotransmitters and signaling pathways in the brain. 1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to increase levels of the neurotransmitter acetylcholine and to modulate the activity of the NMDA receptor, which is involved in learning and memory.
Biochemical and physiological effects:
1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, 1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to improve cognitive function and to have anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine in lab experiments is its well-established synthesis method and relatively low cost. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test specific hypotheses.
Direcciones Futuras
There are many potential future directions for research on 1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine. One area of interest is the development of 1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of 1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine as an antipsychotic and anxiolytic agent in psychiatry. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine and to explore its potential therapeutic applications in other fields such as oncology.
Métodos De Síntesis
The synthesis of 1-(1-naphthylmethyl)-4-(3-pyridinylcarbonyl)piperazine involves the reaction of 1-naphthylmethylamine with 3-pyridinecarboxylic acid chloride in the presence of a base. The resulting product is then purified through recrystallization.
Propiedades
IUPAC Name |
[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(18-8-4-10-22-15-18)24-13-11-23(12-14-24)16-19-7-3-6-17-5-1-2-9-20(17)19/h1-10,15H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCRHDYUFLLMRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Naphthalen-1-ylmethyl)piperazin-1-yl](pyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{4-[(2-phenoxyacetyl)amino]phenyl}propanamide](/img/structure/B5877154.png)
![2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877162.png)


![1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5877190.png)

![N-({[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5877197.png)
![N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea](/img/structure/B5877212.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B5877220.png)
![isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5877225.png)